5-(3,4-dichlorophenyl)-2-furaldehyde thiosemicarbazone
Overview
Description
5-(3,4-Dichlorophenyl)-2-furaldehyde thiosemicarbazone is a chemical compound that belongs to the class of thiosemicarbazones. Thiosemicarbazones are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The compound is characterized by the presence of a furan ring, a dichlorophenyl group, and a thiosemicarbazone moiety, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-dichlorophenyl)-2-furaldehyde thiosemicarbazone typically involves the reaction of 5-(3,4-dichlorophenyl)-2-furaldehyde with thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the thiosemicarbazone derivative. After completion of the reaction, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dichlorophenyl)-2-furaldehyde thiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Exhibits significant antimicrobial activity against a range of bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit the growth of cancer cells by inducing apoptosis.
Mechanism of Action
The mechanism of action of 5-(3,4-dichlorophenyl)-2-furaldehyde thiosemicarbazone involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming complexes that interfere with essential biological processes in microorganisms and cancer cells.
Pathways Involved: The compound induces oxidative stress and disrupts cellular redox balance, leading to cell death. It also inhibits key enzymes involved in DNA replication and repair, contributing to its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-Dichlorophenyl)-2-furaldehyde: A precursor in the synthesis of the thiosemicarbazone derivative.
Thiosemicarbazide: A key reagent used in the synthesis of various thiosemicarbazone derivatives.
Other Thiosemicarbazones: Compounds such as 2-acetylpyridine thiosemicarbazone and 2-benzoylpyridine thiosemicarbazone, which also exhibit significant biological activities.
Uniqueness
5-(3,4-Dichlorophenyl)-2-furaldehyde thiosemicarbazone is unique due to the presence of both the dichlorophenyl and furan moieties, which enhance its biological activity and specificity. Its ability to form stable metal complexes further distinguishes it from other thiosemicarbazones, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
[(E)-[5-(3,4-dichlorophenyl)furan-2-yl]methylideneamino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2N3OS/c13-9-3-1-7(5-10(9)14)11-4-2-8(18-11)6-16-17-12(15)19/h1-6H,(H3,15,17,19)/b16-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPPSSQLRMZVJFH-OMCISZLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NNC(=S)N)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=N/NC(=S)N)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93249-08-2 | |
Record name | 5-(3,4-DICHLOROPHENYL)-2-FURALDEHYDE THIOSEMICARBAZONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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